molecular formula C12H16N2OS B2724373 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one CAS No. 1178070-66-0

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one

Cat. No.: B2724373
CAS No.: 1178070-66-0
M. Wt: 236.33
InChI Key: TYYXHRPHIIPNDK-UHFFFAOYSA-N
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Description

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is a heterocyclic compound featuring a thiophene ring and a piperazine moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene ring imparts unique electronic properties, making it a valuable scaffold for drug development and other scientific research.

Scientific Research Applications

1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one has diverse applications in scientific research:

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential therapeutic applications. Given the wide range of therapeutic properties associated with thiophene and piperazine-containing compounds , this compound could be a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one typically involves the condensation of thiophene derivatives with piperazine under controlled conditions. One common method involves the reaction of thiophene-3-carbaldehyde with piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using agents like sodium borohydride or lithium aluminum hydride, targeting the carbonyl group to form the corresponding alcohol.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane at room temperature.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran at low temperatures.

    Substitution: Electrophiles such as halogens or nitro groups; reactions are conducted in the presence of catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Comparison with Similar Compounds

    Thiophene derivatives: Compounds like thiophene-2-carboxaldehyde and thiophene-3-carboxylic acid share the thiophene ring structure.

    Piperazine derivatives: Compounds such as 1-(2-pyridyl)piperazine and 1-(4-methylpiperazin-1-yl)propan-2-one share the piperazine moiety.

Uniqueness: 1-[4-(Thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one is unique due to the combination of the thiophene ring and piperazine moiety, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science, setting it apart from other similar compounds .

Properties

IUPAC Name

1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2OS/c1-2-12(15)14-6-4-13(5-7-14)9-11-3-8-16-10-11/h2-3,8,10H,1,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYXHRPHIIPNDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCN(CC1)CC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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